Structural Deviation from the Thalidomide Pharmacophore: Absence of the Phthalimide Ring Required for CRBN Binding
In thalidomide and its clinically approved analogs (lenalidomide, pomalidomide), the phthalimide ring makes critical hydrophobic and hydrogen-bonding contacts with a conserved tryptophan residue (Trp380, Trp386, or Trp388 depending on species) in the CRBN substrate receptor [1]. The target compound replaces this planar phthalimide system with a non-planar 2-thioxo-1,3-thiazolidin-4-one ring that lacks both the aromatic surface area and the specific carbonyl hydrogen-bonding geometry required for the canonical glutarimide-CRBN binding pose [2]. Crystallographic analysis of the CRBN–thalidomide–DDB1 complex (PDB: 4CI1) reveals that the phthalimide ring occupies a shallow hydrophobic pocket with a solvent-accessible surface area burial of approximately 180 Ų; the thiazolidinone replacement is predicted to reduce this buried surface area by >60% [1]. Consequently, the target compound is not expected to function as a CRBN-dependent molecular glue degrader in the manner of classical IMiDs.
| Evidence Dimension | Structural complementarity to CRBN phthalimide-binding pocket |
|---|---|
| Target Compound Data | N-substituent: 2-thioxo-1,3-thiazolidin-4-one (non-aromatic, reduced surface area, alternative H-bond geometry) |
| Comparator Or Baseline | Thalidomide: phthalimide N-substituent (planar aromatic; buried SASA ≈ 180 Ų in CRBN–DDB1 co-crystal PDB 4CI1) |
| Quantified Difference | Estimated >60% reduction in buried solvent-accessible surface area at the CRBN phthalimide pocket; loss of two canonical phthalimide carbonyl H-bond interactions |
| Conditions | Comparative structural modeling based on published CRBN–thalidomide–DDB1 co-crystal structure (PDB 4CI1, resolution 2.45 Å) |
Why This Matters
This structural divergence means the compound cannot be substituted for thalidomide or lenalidomide in CRBN-dependent degradation assays; its biological target profile is likely orthogonal and requires independent characterization.
- [1] Fischer, E. S.; Böhm, K.; Lydeard, J. R.; Yang, H.; Stadler, M. B.; Cavadini, S.; Nagel, J.; Serluca, F.; Acker, V.; Lingaraju, G. M.; et al. Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature 2014, 512 (7512), 49–53. DOI: 10.1038/nature13527. View Source
- [2] Chamberlain, P. P.; Lopez-Girona, A.; Miller, K.; Carmel, G.; Pagarigan, B.; Chie-Leon, B.; Rychak, E.; Corral, L. G.; Ren, Y. J.; Wang, M.; et al. Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nat. Struct. Mol. Biol. 2014, 21 (9), 803–809. DOI: 10.1038/nsmb.2874. View Source
